molecular formula C8H13ClO3 B3255175 chloroethene;ethenol;ethenyl acetate CAS No. 25086-48-0

chloroethene;ethenol;ethenyl acetate

Cat. No.: B3255175
CAS No.: 25086-48-0
M. Wt: 192.64 g/mol
InChI Key: NDSFOFNHJYDJFL-UHFFFAOYSA-N
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Description

Chloroethene, ethenol, and ethenyl acetate are three distinct organic compounds with significant industrial and scientific applications Ethenol, commonly referred to as ethanol, is a volatile, flammable liquid widely used as a solvent, in the synthesis of other chemicals, and as a fuel

Preparation Methods

Chloroethene: Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane. This process involves heating 1,2-dichloroethane in the presence of a charcoal catalyst to produce chloroethene and hydrogen chloride . Another method involves the oxychlorination of ethylene, where ethylene, hydrogen chloride, and oxygen are reacted in the presence of a copper catalyst .

Ethenol: Ethenol is produced through two main processes: fermentation of carbohydrates and hydration of ethylene. In fermentation, yeast cells convert sugars into ethanol. The hydration process involves reacting ethylene with steam in the presence of a phosphoric acid catalyst .

Ethenyl Acetate: Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This reaction can be carried out in either the gas phase or the liquid phase .

Chemical Reactions Analysis

Chloroethene: Chloroethene undergoes various chemical reactions, including polymerization, addition, and substitution reactions. In polymerization, chloroethene forms polyvinyl chloride (PVC) through a free-radical mechanism. It can also react with chlorine to form dichloroethane .

Ethenol: Ethenol undergoes oxidation, dehydration, and esterification reactions. Oxidation of ethenol produces acetaldehyde and acetic acid. Dehydration of ethenol in the presence of sulfuric acid forms ethene. Esterification with acetic acid produces ethyl acetate .

Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water produces ethanol and acetic acid. Transesterification with methanol produces methyl acetate .

Scientific Research Applications

Chloroethene: Chloroethene is extensively used in the production of PVC, which is utilized in construction, packaging, and electrical insulation. It is also studied for its microbial degradation properties, which are important for bioremediation of contaminated sites .

Ethenol: Ethenol is used as a solvent in laboratories and industries, in the production of alcoholic beverages, and as a biofuel. It is also used in medical applications as an antiseptic and disinfectant .

Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key ingredient in adhesives, paints, and coatings. It is also used in the production of polyvinyl alcohol, which has applications in textiles and paper .

Mechanism of Action

Chloroethene: Chloroethene exerts its effects primarily through polymerization, where free radicals initiate the formation of long polymer chains. This process involves the breaking of the double bond in chloroethene and the formation of new bonds with other chloroethene molecules .

Ethenol: Ethenol acts as a central nervous system depressant by interacting with neurotransmitter receptors in the brain. It is metabolized in the liver to acetaldehyde and then to acetic acid, which is further broken down into carbon dioxide and water .

Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis to produce ethanol and acetic acid. This reaction is catalyzed by enzymes in biological systems and by acids or bases in industrial processes .

Comparison with Similar Compounds

Chloroethene: Similar compounds include dichloroethene, trichloroethylene, and tetrachloroethylene. Chloroethene is unique due to its extensive use in PVC production and its relatively simple structure .

Ethenol: Similar compounds include methanol and propanol. Ethenol is unique due to its widespread use in alcoholic beverages and as a biofuel .

Ethenyl Acetate: Similar compounds include methyl acetate and ethyl propionate. Ethenyl acetate is unique due to its use in the production of polyvinyl acetate and polyvinyl alcohol .

Properties

IUPAC Name

chloroethene;ethenol;ethenyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C2H3Cl.C2H4O/c1-3-6-4(2)5;2*1-2-3/h3H,1H2,2H3;2H,1H2;2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFOFNHJYDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C=CO.C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-48-0
Details Compound: Vinyl acetate-vinyl alcohol-vinyl chloride copolymer
Record name Vinyl acetate-vinyl alcohol-vinyl chloride copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25086-48-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Acetic acid ethenyl ester, polymer with chloroethene and ethenol
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CAS No.

25086-48-0
Record name Acetic acid ethenyl ester, polymer with chloroethene and ethenol
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Record name Acetic acid ethenyl ester, polymer with chloroethene and ethenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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